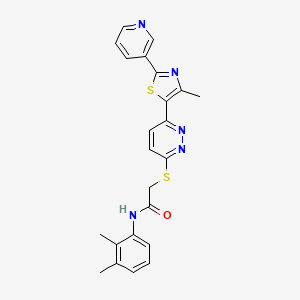

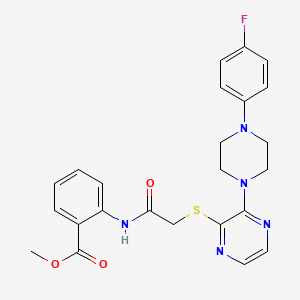

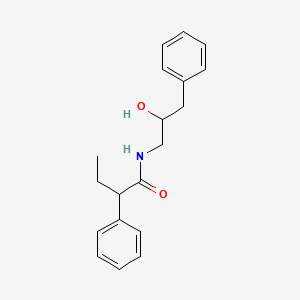

![molecular formula C17H16FN3O3S B2542704 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021074-17-8](/img/structure/B2542704.png)

2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a novel chemical entity with potential herbicidal properties. The structure of this compound suggests that it is a derivative of acetamide, which is known for its various biological activities. The presence of a fluorophenoxy group and a thiazolopyrimidinyl moiety indicates that the compound could exhibit unique chemical behavior and biological efficacy.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . The synthesis process involved multiple steps, including the formation of key intermediates and subsequent reactions to introduce the desired functional groups. The final compounds were confirmed by 1H NMR, IR, mass spectrum, and elemental analyses.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide backbone with various substituents that can significantly alter the chemical and biological properties of the molecules. In the case of the compounds synthesized in the first paper, the presence of a trifluoromethyl group and a pyrimidinyl moiety suggests a complex molecular structure with potential for strong interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide group. The fluorophenoxy and thiazolopyrimidinyl groups in the compound of interest are likely to affect its reactivity. For example, the fluorine atom can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack. The thiazolopyrimidinyl group could also participate in various chemical reactions, potentially including the formation of hydrogen bonds and other interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its solubility and permeability across biological membranes. The specific properties of 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally. However, based on the related compounds synthesized in the first paper, it can be inferred that these molecules may exhibit good herbicidal activities against certain weeds, indicating that they possess the necessary stability and bioavailability for such applications .

Relevant Case Studies

The herbicidal activity of related acetamide derivatives was evaluated in a greenhouse setting, where most compounds showed better herbicidal activities against dicotyledonous weeds. Specifically, compounds 4a–4i demonstrated good herbicidal activities at both pre-emergence and post-emergence treatment against weeds such as Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L at a dosage of 75 g ai/ha . These case studies provide a context for the potential application of the compound of interest in agricultural settings, although direct studies on this specific compound would be necessary to confirm its efficacy and safety.

Applications De Recherche Scientifique

Radioligand Development for Imaging

A series of compounds, including analogs structurally related to the specified compound, have been synthesized for use as selective ligands of the translocator protein (18 kDa) for in vivo imaging using positron emission tomography (PET). These ligands, like DPA-714, are designed with fluorine atoms in their structures, facilitating labeling with fluorine-18 and enabling high-contrast PET imaging of neuroinflammatory processes, a key aspect in the study of neurodegenerative diseases (Dollé et al., 2008).

Biological Activity in Cancer Treatment

Novel synthetic strategies have been employed to create various substituted thiazole hybrids, demonstrating significant anticancer activity against different cancer cell lines. For example, compounds featuring the pyridine-thiazole moiety have shown promising results against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, highlighting their potential as therapeutic agents in cancer treatment (Alqahtani & Bayazeed, 2020).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S/c1-9-15(16(23)21-10(2)11(3)25-17(21)19-9)20-14(22)8-24-13-7-5-4-6-12(13)18/h4-7H,8H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWDBOWBHGXAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

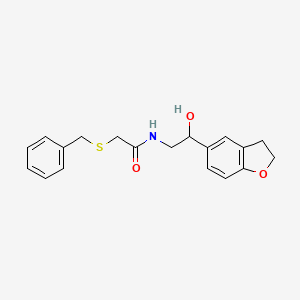

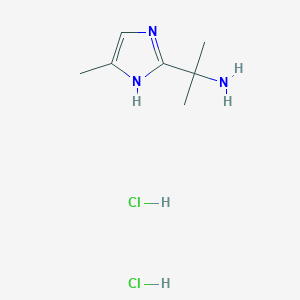

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)

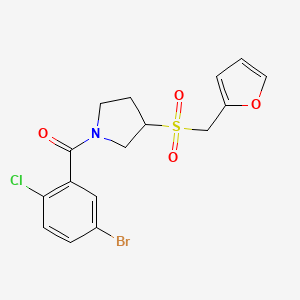

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)

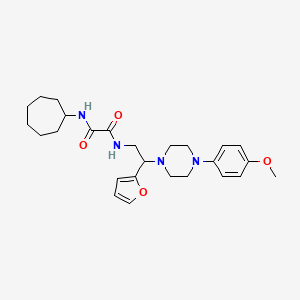

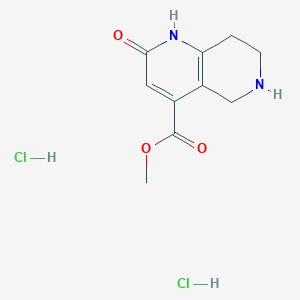

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)

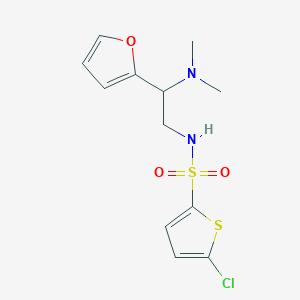

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)